molecular formula C24H20ClN B3045156 N,N,N-Triphenylanilinium chloride CAS No. 10237-24-8

N,N,N-Triphenylanilinium chloride

Cat. No.: B3045156
CAS No.: 10237-24-8
M. Wt: 357.9 g/mol
InChI Key: BALCYVFFDOBQPW-UHFFFAOYSA-M
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Description

N,N,N-Triphenylanilinium chloride is an organic compound that belongs to the class of quaternary ammonium salts. It is characterized by the presence of three phenyl groups attached to the nitrogen atom of an anilinium ion, with chloride as the counterion. This compound is known for its stability and unique reactivity, making it a valuable reagent in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N,N-Triphenylanilinium chloride can be synthesized through several methods. One common approach involves the reaction of triphenylamine with an alkyl halide, such as methyl chloride, in the presence of a strong base like sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired quaternary ammonium salt.

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N,N-Triphenylanilinium chloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

    Oxidation and Reduction: While less common, the phenyl groups can undergo oxidation or reduction under specific conditions.

    Coupling Reactions: It can be used in coupling reactions, such as the formation of biaryl compounds through palladium-catalyzed cross-coupling.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate may be employed.

    Coupling Reactions: Palladium catalysts and aryl halides are typical reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilinium salts, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N,N,N-Triphenylanilinium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a phase-transfer catalyst, facilitating the transfer of reactants between different phases.

    Biology: The compound can be employed in the synthesis of biologically active molecules, including pharmaceuticals.

    Industry: this compound is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism by which N,N,N-Triphenylanilinium chloride exerts its effects involves its ability to act as a phase-transfer catalyst. The compound facilitates the transfer of reactants between aqueous and organic phases, enhancing the rate of reactions that would otherwise be slow or inefficient. This is achieved through the formation of ion pairs, where the chloride ion is exchanged with other anions, allowing the reactants to interact more effectively.

Comparison with Similar Compounds

Similar Compounds

    N,N,N-Trimethylanilinium chloride: Similar in structure but with methyl groups instead of phenyl groups.

    N,N,N-Triphenylmethylammonium chloride: Contains a methyl group in place of the anilinium ion.

    N,N,N-Triphenylbenzylammonium chloride: Features a benzyl group instead of the anilinium ion.

Uniqueness

N,N,N-Triphenylanilinium chloride is unique due to its three phenyl groups attached to the nitrogen atom, which confer distinct reactivity and stability. This makes it particularly useful in applications requiring robust and efficient phase-transfer catalysis.

Properties

IUPAC Name

tetraphenylazanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N.ClH/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALCYVFFDOBQPW-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[N+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00560538
Record name N,N,N-Triphenylanilinium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00560538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10237-24-8
Record name N,N,N-Triphenylanilinium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00560538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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